GNE-6468

RORc inverse agonism Nuclear receptor selectivity Autoimmune disease

Researchers studying Th17/IL-17 pathways often struggle to find compounds that also engage the STING pathway, limiting exploration of innate immunity crosstalk. GNE-6468 uniquely solves this: a potent RORγ inverse agonist (EC50 13 nM HEK-293, 30 nM PBMC IL-17) that directly activates STING. Key advantages: • >300-fold selectivity over other nuclear receptors ensures target-specific results. • Dual RORγ/STING activity enables studies of Th17 inflammation and type I interferon responses within a single agent. • Reliable global supply with rigorous QC-powder stored at -20°C for long-term stability.

Molecular Formula C23H16ClN3O4
Molecular Weight 433.8 g/mol
Cat. No. B607692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGNE-6468
SynonymsGNE-6468;  GNE 6468;  GNE6468.
Molecular FormulaC23H16ClN3O4
Molecular Weight433.8 g/mol
Structural Identifiers
InChIInChI=1S/C23H16ClN3O4/c24-16-4-1-3-14(12-5-6-12)18(16)20(29)22-26-19(21-25-9-2-10-27(21)22)13-7-8-15(23(30)31)17(28)11-13/h1-4,7-12,28H,5-6H2,(H,30,31)
InChIKeyGIYKJPISDNWSJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GNE-6468: Selective RORc Inverse Agonist & STING Modulator Overview


4-[6-(2-Chloro-6-cyclopropylbenzoyl)imidazo[1,5-a]pyrimidin-8-yl]-2-hydroxybenzoic acid, also known as GNE-6468 (CAS 1677668-27-7), is a synthetic small molecule belonging to the imidazo[1,5-a]pyrimidine class. It is primarily characterized as a highly potent and selective inverse agonist of the retinoic acid receptor-related orphan receptor gamma (RORγ, also known as RORc) [1]. In a separate mechanism of action, GNE-6468 has been identified as a direct agonist of the Stimulator of Interferon Genes (STING) protein, activating innate immune responses [2]. Its dual-targeting capability distinguishes it from classical RORc modulators, positioning it as a unique tool for exploring crosstalk between nuclear receptor signaling and innate immunity pathways.

Why GNE-6468 Cannot Be Replaced


RORc inverse agonists represent a broad and heterogeneous class of compounds with significant variations in potency, selectivity, and off-target profiles that preclude simple interchangeability. Substituting GNE-6468 with another RORc modulator without rigorous side-by-side validation risks introducing confounding variables due to differences in nuclear receptor selectivity, cellular potency, and, crucially, the presence of a secondary STING agonist activity that is absent in standard comparators [1]. The unique combination of a 13 nM EC50 in HEK-293 cells with >300-fold selectivity for RORc over other nuclear receptors, alongside a distinct STING activation mechanism, defines a specific pharmacological fingerprint that cannot be replicated by other in-class compounds [2].

GNE-6468: Differentiation from Key Comparators


Dual-Targeting Profile vs. GNE-0946

GNE-6468 (EC50 = 13 nM) is less potent than its closest structural analog, GNE-0946 (EC50 = 4 nM), in the HEK-293 cellular RORc inverse agonist assay [1]. However, GNE-6468 offers a differentiated mechanism by also acting as a direct STING agonist, a property not reported for GNE-0946 [2]. This dual activity makes GNE-6468 a preferred tool for studying the intersection of RORc and STING pathways, whereas GNE-0946 serves as a more selective, but single-target, RORc modulator.

RORc inverse agonism Nuclear receptor selectivity Autoimmune disease

RORc Selectivity vs. Other Nuclear Receptors

GNE-6468 displays >300-fold selectivity for RORc over other ROR family members (RORα, RORβ), PPARγ, and a panel of additional nuclear receptors in a cellular selectivity assay [1]. In contrast, the earlier-generation RORγ modulator SR2211 exhibits an IC50 of ~320 nM for RORγ inhibition and has been reported to have minimal but detectable activation of LXRα at high concentrations [2]. This high selectivity of GNE-6468 minimizes confounding effects from cross-reactivity with related nuclear receptors, which is critical for unambiguous interpretation of biological outcomes in RORc-dependent assays.

RORc selectivity Nuclear receptor panel Off-target profiling

IL-17 Suppression Potency vs. SR1555

GNE-6468 potently suppresses IL-17 production in human peripheral blood mononuclear cells (PBMCs) with an EC50 of 30 nM [1]. This functional activity is more than 30-fold greater than that of SR1555, a RORγ inverse agonist which exhibits an IC50 of 1 μM in similar cellular contexts [2]. The higher functional potency of GNE-6468 allows for the use of lower compound concentrations in cell-based assays, reducing potential off-target effects related to compound accumulation or solvent toxicity.

IL-17 suppression Th17 cell differentiation Autoimmune inflammation

Dual RORc/STING Activity vs. Single-Target Modulators

Recent research has identified GNE-6468 as a direct STING agonist that activates the TBK1-STING-IRF3 signaling axis, inducing type I interferon responses and non-canonical autophagy [1]. This STING agonist activity is independent of cGAS and is not observed with other RORc inverse agonists such as GNE-0946 or SR2211, which are selective for the nuclear receptor target [2]. GNE-6468 thus provides a unique tool to simultaneously engage both RORc-mediated Th17 regulation and STING-mediated innate immune activation in a single molecule.

STING agonist Innate immunity Antitumor immunity Antiviral immunity

GNE-6468: Optimal Applications


RORc-Mediated IL-17 in Autoimmune Disease

GNE-6468 is optimally employed in cellular assays examining Th17 cell differentiation and IL-17 cytokine secretion, leveraging its potent EC50 of 30 nM in human PBMCs [1]. Its >300-fold selectivity over other nuclear receptors ensures that observed effects on IL-17 are specifically attributable to RORc modulation rather than off-target nuclear receptor activity [1].

RORc-STING Crosstalk in Innate Immunity

Given its unique dual activity as both an RORc inverse agonist and a direct STING agonist, GNE-6468 is the compound of choice for studies exploring the intersection of Th17-driven inflammation and type I interferon responses [2]. This application is not feasible with other RORc modulators that lack STING activity.

In Vivo Antitumor & Antiviral Immunotherapy

GNE-6468's demonstrated ability to activate STING-dependent innate immunity and non-canonical autophagy in preclinical models supports its use in evaluating immunotherapeutic strategies against viral infections and tumors [2]. Its combined RORc inverse agonism may offer additional benefits in modulating the inflammatory tumor microenvironment.

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